2-hydroxy-9H-thioxanthen-9-one
Overview
Description
“2-hydroxy-9H-thioxanthen-9-one” is a chemical compound with the molecular formula C13H8O2S . It has an average mass of 228.266 Da and a monoisotopic mass of 228.024506 Da . The compound is also known by its English name, 9H-Thioxanthen-9-one, 2-hydroxy- .
Synthesis Analysis
The synthesis of “this compound” can be achieved through various methods. One method involves the use of sulfuric acid and thiosalicylic acid, followed by the addition of phenol . The reaction conditions vary, with temperatures ranging from 20 to 100°C and reaction times from 2.5 hours to 48.5 hours . The yield from these reactions ranges from 55% to 63% .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 13 carbon atoms, 8 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The exact mass of the compound is 228.024506 Da .
Chemical Reactions Analysis
“this compound” can undergo various chemical reactions. For instance, it can be tosylated, a process that involves the addition of a tosyl group to the compound . This reaction involves the use of this compound, DCM, and 4-toluenesulphonyl chloride .
Physical and Chemical Properties Analysis
“this compound” has a density of 1.4±0.1 g/cm3 . Its boiling point is 424.5±34.0 °C at 760 mmHg . The compound’s exact mass is 228.024506 Da, and its molecular formula is C13H8O2S .
Scientific Research Applications
Synthesis and Derivative Formation
- 2-Hydroxy-9H-thioxanthen-9-one is used as a scaffold for synthesizing various biologically active and medicinally significant compounds. For example, the synthesis of 1-fluoro-4-methyl-9H-thioxanthen-9-one and some amine derivatives, labeled with carboxyl-14, has been documented, highlighting its role in the development of labeled compounds (Javaheri et al., 2016).
Electrochemical Detection
- The compound has applications in electrochemical detection methods. A study developed an electrochemical method to detect Isopropyl-9H-thioxanthen-9-one in hydro-alcoholic solutions, showing its utility in analytical chemistry (Ranganathan et al., 2011).
Pharmaceutical Applications
- It has been used in the synthesis of compounds with potential pharmaceutical applications. For instance, a series of 1-chloro-4-methyl-6-arylazo-9H-thioxanthen-9-ones were synthesized and evaluated for schistosomicidal activity (El-kerdawy et al., 1989).
Photophysical Properties
- The spectral and photophysical properties of thioxanthone, including this compound, have been studied, demonstrating its significance in understanding the behavior of these compounds in different solvents (Krystkowiak et al., 2006).
Sensor Development
- Research has also been conducted on developing sensors using derivatives of this compound. For example, a study on a sensor membrane based on 1-hydroxy-3,4-dimethyl-9H-thioxanthen-9-one for the determination of copper(II) ions shows its potential in sensor technology (Yari & Afshari, 2006).
Mechanism of Action
Target of Action
It is known that thioxanthen-9-ones, a family of compounds to which 2-hydroxy-9h-thioxanthen-9-one belongs, preferentially inhibit dna synthesis and mammalian topoisomerase type ii .
Mode of Action
It is presumed that during the processes of DNA synthesis and topoisomerase II inhibition, thioxanthen-9-ones undergo reduction into thioxanthenes .
Biochemical Pathways
The compound’s potential to inhibit dna synthesis suggests it may interfere with the replication and transcription processes within the cell .
Result of Action
Given its potential to inhibit dna synthesis, it may lead to cell cycle arrest, apoptosis, or other forms of cell death .
Safety and Hazards
Properties
IUPAC Name |
2-hydroxythioxanthen-9-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O2S/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7,14H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHLDZMOXDYFMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31696-67-0 | |
Record name | 2-Hydroxy-9H-thioxanthen-9-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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